2-Ethoxy-2-phenylacetic acid
Overview
Description
2-Ethoxy-2-phenylacetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid, featuring an ethoxy group attached to the alpha carbon of the phenylacetic acid structure. This compound is known for its applications in the synthesis of various pharmaceutical intermediates and its potential use in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-phenylacetic acid typically involves the ethylation of phenylacetic acid. One common method is the reaction of phenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-ethoxy-2-phenylacetaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield 2-ethoxy-2-phenylethanol when treated with reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-Ethoxy-2-phenylacetaldehyde.
Reduction: 2-Ethoxy-2-phenylethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethoxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-ethoxy-2-phenylacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins which are mediators of inflammation and pain. The ethoxy group enhances the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites .
Comparison with Similar Compounds
Phenylacetic Acid: The parent compound, lacking the ethoxy group, is less lipophilic and has different pharmacokinetic properties.
2-Methoxy-2-phenylacetic Acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
2-Phenylpropionic Acid: Another derivative with a propionic acid group, used in the synthesis of various pharmaceuticals.
Uniqueness: 2-Ethoxy-2-phenylacetic acid is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a pharmaceutical intermediate and its effectiveness in medicinal applications .
Properties
IUPAC Name |
2-ethoxy-2-phenylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLYVSAKBBNYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33224-99-6 | |
Record name | 2-ethoxy-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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